N-cis-11,14-eicosadienoyl ethanolamine is a fatty amide derived from the condensation of cis-11,14-eicosadienoic acid and ethanolamine. This compound is part of a broader class of N-acylethanolamines, which play significant roles in various biological processes, including signaling pathways in the endocannabinoid system. The molecular formula of N-cis-11,14-eicosadienoyl ethanolamine is C22H41NO2, indicating a complex structure that contributes to its biological activity and potential applications in scientific research.
N-cis-11,14-eicosadienoyl ethanolamine is classified under the category of N-acylethanolamines, which are known for their involvement in lipid signaling. These compounds are naturally occurring in various organisms and can be synthesized through chemical reactions involving fatty acids and ethanolamines. The primary source for its synthesis includes cis-11-eicosaenoic acid derivatives, which are prevalent in certain plant and animal lipids .
The synthesis of N-cis-11,14-eicosadienoyl ethanolamine typically involves the reaction of cis-11-eicosaenoyl chloride with ethanolamine. This reaction can be performed under controlled conditions to ensure high yields and purity.
The molecular structure of N-cis-11,14-eicosadienoyl ethanolamine features a long hydrocarbon chain with two double bonds located at the 11th and 14th carbon atoms. This unsaturation is critical for its biological activity.
This structure indicates a complex arrangement that facilitates interactions with biological receptors.
N-cis-11,14-eicosadienoyl ethanolamine participates in various biochemical reactions, primarily involving hydrolysis catalyzed by specific enzymes such as anandamide amidohydrolase. The hydrolysis process converts this compound into its constituent fatty acid and ethanolamine.
The mechanism of action for N-cis-11,14-eicosadienoyl ethanolamine involves its interaction with cannabinoid receptors in the body. It acts as an endogenous ligand that influences various physiological processes through modulation of neurotransmitter release and pain perception.
N-cis-11,14-eicosadienoyl ethanolamine has several scientific applications:
The systematic name for this compound is (11Z,14Z)-N-(2-hydroxyethyl)icosa-11,14-dienamide, reflecting its precise structural features: a 20-carbon chain (icosa) with cis-double bonds at positions 11 and 14, conjugated to ethanolamine via an amide bond [6].
Classified as both an N-acylethanolamine (NAE) and a fatty amide, it belongs to the lipid subclass of endocannabinoid-like signaling molecules. Its classification under the LIPID MAPS consortium is LMFA08040002, emphasizing its membership in the N-acylethanolamine category [10] [2].
Table 1: Key Identifiers of N-cis-11,14-Eicosadienoyl Ethanolamine
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₄₁NO₂ |
| CAS Registry Number | 162758-92-1 |
| Molecular Weight | 351.6 g/mol |
| PubChem CID | 5283444 |
| ChEBI ID | CHEBI:73733 |
| Canonical SMILES | CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)NCCO |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 10035-03-7
CAS No.: 463-82-1